3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-16(11-13)17(19)9-8-15-6-4-5-7-18(15)20-3/h4-7,10-12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQOLXRZPXFIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644330 | |
| Record name | 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-04-6 | |
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylbenzaldehyde and 2-thiomethylbenzene.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,5-dimethylbenzaldehyde and the thiomethyl group of 2-thiomethylbenzene in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone (hypothetical) with structurally related compounds from the evidence:
Reactivity and Functional Group Influence
- Electronic Effects: Methyl groups (3',5'-positions): Electron-donating via inductive effects, deactivating the aromatic ring toward electrophilic substitution compared to halogenated analogs . Thiomethyl group: Sulfur’s resonance donation may direct electrophilic attacks to the ortho/para positions of its phenyl ring. Halogen substituents (Cl, Br, F): Electron-withdrawing groups increase electrophilic substitution reactivity but reduce nucleophilic attack susceptibility. For example, 3',5'-dichloro derivatives (CAS 898780-55-7) may undergo faster SNAr reactions compared to methylated analogs .
- Thiomethyl groups are less bulky than tert-butyl or morpholino groups (as in ), allowing moderate accessibility for catalytic sites.
- Catalytic and Enzymatic Behavior: Propiophenone derivatives with bulky substituents (e.g., 2-thiomethylphenyl) may exhibit lower turnover numbers (TONs) in enzymatic oxidations due to steric clashes with active sites. For instance, unsubstituted propiophenone achieved 95% conversion with ssnBVMO , while hindered analogs like those in showed reduced yields (e.g., 11% amine yield in propiophenone amination). Thiomethyl groups could influence coordination with metal catalysts (e.g., Au/TiO₂ or Pd ), altering reaction pathways compared to oxygen- or halogen-containing analogs.
Biological Activity
3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound features a propiophenone backbone with methyl and thiomethyl substitutions, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that this compound may interact with various biomolecules, including enzymes and receptors. Its biological activity is primarily attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The results indicate varying levels of cytotoxicity depending on the concentration used.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anticancer Activity : A study involving the treatment of breast cancer cells with this compound showed a reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was evaluated for its efficacy against multidrug-resistant bacterial infections. Results indicated a promising role in overcoming resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, and how can reaction conditions be optimized?
- Methodology : Use Friedel-Crafts acylation or cross-coupling reactions to introduce the thiomethylphenyl and propiophenone moieties. For example, electrophilic substitution with chloroacetyl chloride (as in ) can be adapted for thioether formation. Optimize solvent polarity (e.g., DMF for nucleophilic thiomethyl groups) and temperature (80–120°C) to enhance yield. Monitor intermediates via TLC and HPLC (as in ) for purity ≥95% .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Employ NMR (¹H/¹³C) to confirm substitution patterns, especially the thiomethyl group’s deshielding effects. IR spectroscopy can validate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functionalities. Mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography (if crystalline) resolves steric effects from 3',5'-dimethyl groups .
Q. What safety protocols are critical during handling and disposal of this compound?
- Methodology : Store in airtight glass containers ( ) at 2–8°C to prevent oxidation of the thiomethyl group. Neutralize acidic/basic waste with 10% NaOH or HCl before disposal. Collaborate with certified waste management firms for thioether-containing byproducts ( ) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3',5'-dimethyl and thiomethyl groups influence reactivity in catalytic systems?
- Methodology : Perform DFT calculations to map electron density around the propiophenone carbonyl. Compare reaction rates in hydrogenation (e.g., Pd/C) versus oxidation (e.g., mCPBA) to quantify steric hindrance. Use kinetic isotopic effects (KIEs) to study thiomethyl’s electron-donating impact .
Q. What strategies resolve contradictory data on the compound’s stability under UV light or aqueous conditions?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring. For photodegradation, expose to UV-A/B (315–400 nm) and analyze via LC-MS for sulfoxide/sulfone byproducts (). Adjust pH (5–7) to minimize hydrolysis of the thiomethyl group .
Q. How can this compound’s bioactivity be mechanistically linked to its structural motifs?
- Methodology : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic assays. The thiomethyl group may act as a metabolic soft spot; compare with tert-butyl derivatives ( ) to assess steric protection. Molecular docking studies can predict interactions with enzymatic active sites .
Q. What chromatographic techniques separate enantiomers or diastereomers of derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
